molecular formula C6H11N3O B2734459 2-Azidocyclohexan-1-ol CAS No. 71559-13-2

2-Azidocyclohexan-1-ol

Cat. No. B2734459
CAS RN: 71559-13-2
M. Wt: 141.174
InChI Key: QECSGTHYJAPXMH-UHFFFAOYSA-N
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Description

2-Azidocyclohexan-1-ol is a biochemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Azidocyclohexan-1-ol is defined by its molecular formula, C6H11N3O . Detailed structural analysis would typically involve techniques such as spectroscopy and quantum chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azidocyclohexan-1-ol are not explicitly mentioned in the search results. Such properties are typically determined through various analytical techniques .

Scientific Research Applications

Synthesis of Various Aminocyclitols

2-Azidocyclooct-3-en-1-ol, a compound related to 2-Azidocyclohexan-1-ol, has been utilized in the synthesis of various eight-membered ring aminocyclitols. This process involves epoxidation reactions and ring-opening reactions, leading to the synthesis of unique isomers and derivatives such as 2-Amino-4-chlorocyclooctanediol and aminocyclooctanetriols (Karavaizoglu & Salamci, 2020).

Molecular Recognition Applications

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, structurally similar to 2-Azidocyclohexan-1-ol, has been used as a chiral solvating agent for molecular recognition. This application includes the discrimination of isomers of various acids through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Studies in Epoxidation Mechanisms

Research on the epoxidation of 2-cyclohexen-1-ol provides insights into the mechanism of epoxidation reactions involving compounds like 2-Azidocyclohexan-1-ol. This includes the analysis of transition structures and the effects of various factors on the epoxidation process (Freccero et al., 2000).

Research in Cycloaddition Reactions

2-Azidocyclohexan-1-ol and its derivatives are also relevant in studies of cycloaddition reactions, particularly in the synthesis of 1,2,3-Triazoles, which are significant in various industrial and pharmaceutical applications (Zeroual et al., 2017).

Activation of Allylic Alcohols

The activation of 2-cyclohexen-1-ol, closely related to 2-Azidocyclohexan-1-ol, through aluminium-catalysed transfer hydrogenation demonstrates the potential of such compounds in organic synthesis. This method facilitates the addition of nucleophiles to allylic alcohols (Black et al., 2005).

Antimalarial Activity Studies

Research on derivatives of 2-Azidocyclohexan-1-ol includes the synthesis of compounds like 2-amino-3-arylpropan-1-ols and their evaluation for antimalarial activity. This highlights the potential medicinal applications of these compounds (D’hooghe et al., 2011).

Applications in Peptide Synthesis

Compounds structurally related to 2-Azidocyclohexan-1-ol have been used in peptide synthesis, particularly in creating peptidotriazoles through copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides (Tornøe et al., 2002).

Synthesis of Biologically Active Compounds

The synthesis of azabicyclo[3.1.0]hexane-1-ols, which can be derived from compounds like 2-Azidocyclohexan-1-ol, provides a route for creating biologically active pharmacological products. These compounds are used for synthesizing products with potential medicinal applications (Jida et al., 2007).

Safety And Hazards

While specific safety data for 2-Azidocyclohexan-1-ol was not found, it’s important to handle all chemicals with appropriate safety measures. This often includes using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-azidocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECSGTHYJAPXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidocyclohexan-1-ol

Synthesis routes and methods I

Procedure details

A mixture of cyclohexene oxide (2 g, 20.4 mmol), sodium azide (1.86 g, 30.6 mmol), and ammonium chloride (2.16 g, 40.8 mmol) in methanol/water (61 mL/6 mL) was heated to 72° C. for 16 hours. The reaction mixture was then partitioned between ethyl acetate and water. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give pure product. (2.3 g, 80%). EI-MS m/z 242 (M+H)+.
Quantity
2 g
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1.86 g
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2.16 g
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61 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of cyclohexene oxide (10.1 g, 103 mmol) and sodium azide (16.7 g, 257 mmol) in 100 mL of a 1:1 mixture of acetone:water was heated to reflux at 75° C. for 14 h. The mixture was cooled to rt, concentrated in vacuo to 50 mL, and extracted 3× with dichloromethane. The combined organic fractions were washed 2× with water, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 2-azidocyclohexanol that gave a proton NMR spectra consistent with theory.
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10.1 g
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16.7 g
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Synthesis routes and methods III

Procedure details

To a solution of cyclohexene oxide (150 g, 1.53 mol) in a mixture of ethanol (600 ml) and water (600 ml) is added ammonium chloride (168 g, 3.1 mol) followed by sodium azide (198 g, 3 mol). The resulting solution is stirred gently at 50° C. for 12 hours before being allowed to cool. The volatiles are removed in vacuo, and 6M hydrochloric acid (˜120 ml) is added to bring the reaction to pH 7. The reaction is extracted with ethyl acetate (2×750 ml), and the organic extracts are washed with brine (750 ml) and dried over sodium sulfate. Removal of the solvent in vacuo affords 2-azido-cyclohexan-1-ol as a slightly yellow oil (171.8 g, 80%), which is used in the following step without further purification.
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150 g
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reactant
Reaction Step One
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600 mL
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600 mL
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168 g
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198 g
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Yield
80%

Synthesis routes and methods IV

Procedure details

To a solution of 7-oxa-bicyclo[4.1.0]heptane (0.300 g, 3.06 mmol) in acetone (3 mL) was added sodium azide (0.504 g, 7.75 mmol) in water (3 mL). The reaction mixture was refluxed for 12 h. The acetone was removed in vacuo and the product was extracted with ethyl acetate (5 mL). The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and concentrated to provide the title compound (46 mg).
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0.3 g
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reactant
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0.504 g
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reactant
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3 mL
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solvent
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3 mL
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solvent
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Synthesis routes and methods V

Procedure details

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Citations

For This Compound
18
Citations
F Winternitz, CR Engel - Steroids, 1965 - Elsevier
… In unpublished model experiments, one of us (FW) demonstrated that when trans -2-azidocyclohexan-1-ol tosylate was subjected to catalytic reduction under the same reaction …
Number of citations: 18 www.sciencedirect.com
MK Gangwar, RJ Butcher - Journal of Organometallic Chemistry, 2020 - Elsevier
… pure (1S,2S)-2-azidocyclohexan-1-ol as a colorless oil after column chromatography. The reaction of chiral (1S,2S)-2-azidocyclohexan-1-ol with propargylbromide gave the following …
Number of citations: 6 www.sciencedirect.com
CD Roy, HC Brown - Journal of organometallic chemistry, 2007 - Elsevier
… trans-1-Acetoxy-2-azidocyclohexane was prepared by the cleavage of meso-cyclohexene oxide with sodium azide and subsequent acetylation of trans-2-azidocyclohexan-1-ol. …
Number of citations: 16 www.sciencedirect.com
J Koopmeiners, C Diederich, J Solarczek, H Voß… - Acs …, 2017 - ACS Publications
… Conversion of cyclohexene oxide (2) to the chiral products trans-2-hydroxycyclohexane-1-carbonitrile (3) and 2-azidocyclohexan-1-ol (4) was followed using achiral and chiral GC. …
Number of citations: 49 pubs.acs.org
M Staar, A Schallmey - Biotechnology and Bioengineering, 2023 - Wiley Online Library
… Moreover, the application of those CLECs in a PBR facilitated the production of 2‐azidocyclohexan‐1‐ol with an impressive space‐time‐yield of 23.9 kgproduct gCLEC −1 h −1 Lreactor …
Number of citations: 3 onlinelibrary.wiley.com
J Solarczek, T Klünemann, F Brandt, P Schrepfer… - Scientific reports, 2019 - nature.com
… of T123 by an aromatic amino acid, as present in variants T123W, T123F, T123Y and T123H, resulted in a further 12–14% higher ee P towards (1S, 2S)-2-azidocyclohexan-1-ol. In …
Number of citations: 15 www.nature.com
IA Andreev, MA Boichenko… - Advanced Synthesis …, 2022 - Wiley Online Library
… Further, the treatment of cyclohexene oxide with a stoichiometric amount of HDMAPN3 in Et3N∙3AcOH resulted in the nucleophilic ring opening producing trans-2azidocyclohexan-1-ol 7…
Number of citations: 7 onlinelibrary.wiley.com
S Chassaing, A Sani Souna Sido, A Alix… - … A European Journal, 2008 - Wiley Online Library
… 2-(4-Phenyl-1 H-1,2,3-triazole-1-yl)cyclohexan-1-ol (3 y): By using the general procedure, 2-azidocyclohexan-1-ol 2 k and phenylacetylene 1 a provided the triazole 3 y as an off-white …
M Janse Van Rensburg - 2019 - scholar.sun.ac.za
Cancer is the leading cause of death worldwide and current treatment options often lead to painful and unpleasant side-effects. The active constituents isolated from medicinal plants …
Number of citations: 2 scholar.sun.ac.za
AR Kiasat, R Mirzajani, H Shalbaf… - Journal of The …, 2009 - Wiley Online Library
A facile synthesis of 1,2‐azidoalcohols from their epoxides using α,α',α”‐N‐hexakis(triethylammoniummethylene chloride)‐melamine as a multi‐site phase‐transfer catalyst in water was …
Number of citations: 31 onlinelibrary.wiley.com

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